
4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H19N3O4S2 and its molecular weight is 405.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(Dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.
- Molecular Formula : C24H23N3O2S2
- Molecular Weight : 449.6 g/mol
- Purity : Typically 95% .
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cancer progression and inflammation. Studies have shown that benzothiazole derivatives, including this compound, can inhibit the proliferation of various cancer cell lines and reduce inflammatory cytokine levels.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : The compound has been evaluated for its effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines using the MTT assay. Results indicated a marked reduction in cell viability at concentrations of 1, 2, and 4 μM .
- Mechanistic Insights : Flow cytometry analyses revealed that the compound induces apoptosis and causes cell cycle arrest in cancer cells. Western blot assays indicated inhibition of the AKT and ERK signaling pathways, which are crucial for tumor cell survival and proliferation .
Anti-inflammatory Activity
In addition to its anticancer effects, the compound also exhibits anti-inflammatory properties:
- Cytokine Modulation : The expression levels of inflammatory markers such as IL-6 and TNF-α were significantly reduced in mouse macrophage cell lines (RAW264.7) treated with the compound. This suggests a dual mechanism where the compound not only targets cancer cells but also modulates inflammatory responses .
Case Study 1: Dual Action in Cancer Therapy
A study focused on a series of benzothiazole derivatives, including this compound, highlighted its dual action against cancer and inflammation. The results demonstrated that the compound effectively inhibited tumor growth while concurrently reducing inflammatory cytokine levels. This positions it as a promising candidate for developing dual-action therapies in oncology .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of benzothiazole derivatives has shown that modifications to the benzothiazole core can enhance biological activity. The presence of dimethylsulfamoyl and methoxy groups contributes to increased potency against cancer cell lines while maintaining low toxicity profiles .
Summary Table of Biological Activities
Activity Type | Cell Lines Tested | Concentration (μM) | Key Findings |
---|---|---|---|
Anticancer Activity | A431, A549, H1299 | 1, 2, 4 | Inhibition of proliferation; apoptosis induction |
Anti-inflammatory Activity | RAW264.7 | - | Reduced IL-6 and TNF-α levels |
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-11-5-10-14(25-4)15-16(11)26-18(19-15)20-17(22)12-6-8-13(9-7-12)27(23,24)21(2)3/h5-10H,1-4H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMZHJAGLSPGGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.